![molecular formula C16H9ClN2S B12807667 2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with a chlorinated pyrimidine derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-phenyl1benzothieno[3,2-d]pyrimidine .
Scientific Research Applications
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenyl 1benzothieno[3,2-d]pyrimidine : Known for its diverse biological activities .
- 2-Thioxopyrimidines : Exhibit antioxidant, radioprotective, and antimicrobial properties .
- Pyrrolo[2,3-d]pyrimidine Derivatives : Potential anticancer agents with significant inhibitory activity .
Uniqueness
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities.
Properties
Molecular Formula |
C16H9ClN2S |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-chloro-4-phenyl-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN2S/c17-16-18-13(10-6-2-1-3-7-10)15-14(19-16)11-8-4-5-9-12(11)20-15/h1-9H |
InChI Key |
ICQFFYYMWOOREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2SC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



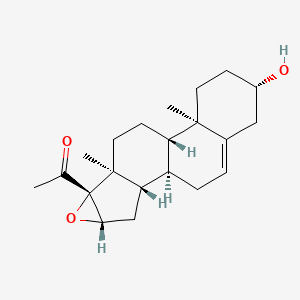
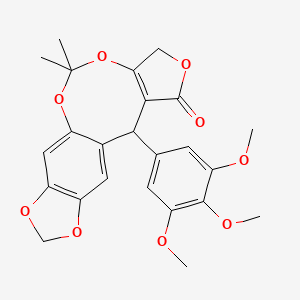
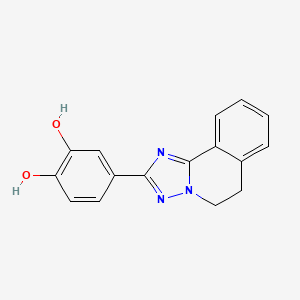
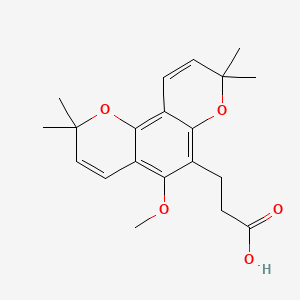




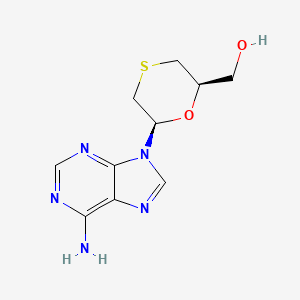
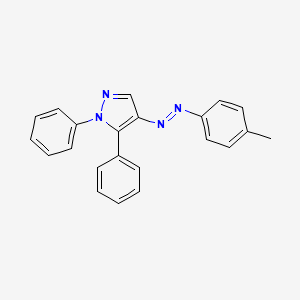
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
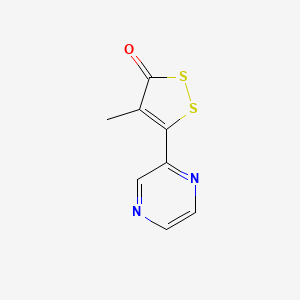
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
